Cyanidin 3-arabinoside

Catalog No.
S3315213
CAS No.
111613-04-8
M.F
C20H19ClO10
M. Wt
454.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanidin 3-arabinoside

CAS Number

111613-04-8

Product Name

Cyanidin 3-arabinoside

IUPAC Name

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride

Molecular Formula

C20H19ClO10

Molecular Weight

454.8 g/mol

InChI

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1

InChI Key

ORTBMTXABUAMJS-HAHUOHMJSA-N

SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]

Antioxidant Application

Field: Biochemistry and Nutritional Science

Application: Cyanidin 3-arabinoside is known for its strong antioxidant properties . It’s a member of the anthocyanin family of dietary polyphenols, which are water-soluble pigments found in a wide range of fruits and vegetables .

Method of Application: The antioxidant properties of Cyanidin 3-arabinoside are often studied in vitro and in vivo. The compound is usually extracted from fruits and vegetables and then applied to various cell lines or animal models to study its effects .

Results: Studies have shown that Cyanidin 3-arabinoside has strong antioxidant activities against oxidative stress-related illnesses .

Cardioprotective Application

Field: Cardiology

Application: Cyanidin 3-arabinoside has been found to have cardioprotective effects .

Method of Application: The cardioprotective effects of Cyanidin 3-arabinoside are often studied using animal models. The compound is administered and its effects on heart health are observed .

Results: Research has shown that Cyanidin 3-arabinoside can help protect the heart from damage, potentially due to its antioxidant properties .

Anti-inflammatory Application

Field: Immunology

Application: Cyanidin 3-arabinoside has anti-inflammatory properties .

Method of Application: The anti-inflammatory effects of Cyanidin 3-arabinoside are often studied using cell cultures or animal models. The compound is administered and its effects on inflammation are observed .

Results: Studies have shown that Cyanidin 3-arabinoside can help reduce inflammation .

Neuroprotective Application

Field: Neuroscience

Application: Cyanidin 3-arabinoside has been found to have neuroprotective effects .

Method of Application: The neuroprotective effects of Cyanidin 3-arabinoside are often studied using cell cultures or animal models. The compound is administered and its effects on neural health are observed .

Results: Research has shown that Cyanidin 3-arabinoside can help protect neurons from damage, potentially due to its antioxidant properties .

Anticancer Application

Field: Oncology

Application: Cyanidin 3-arabinoside has been found to have anticancer effects .

Method of Application: The anticancer effects of Cyanidin 3-arabinoside are often studied using cell cultures or animal models. The compound is administered and its effects on cancer cells are observed .

Results: Studies have shown that Cyanidin 3-arabinoside can help inhibit the growth of cancer cells .

Anti-Androgenetic Alopecia Application

Field: Dermatology

Application: Cyanidin 3-arabinoside has been found to suppress DHT-induced dermal papilla cell senescence, which is a cause of Androgenetic alopecia (AGA) .

Method of Application: The effects of Cyanidin 3-arabinoside on AGA are studied using DPCs (dermal papilla cells) and AGA mice models .

Results: Cyanidin 3-arabinoside effectively decreased DHT-induced mtROS accumulation in DPCs, and reversed the DHT-induced DPC senescence. Excessive mitochondrial calcium accumulation was blocked by Cyanidin 3-arabinoside. In AGA mice models, Cyanidin 3-arabinoside restored DHT-induced hair growth deceleration, which activated hair follicle stem cell proliferation .

Anti-Tumor Application

Application: Cyanidin-3-O-arabinoside from apple has demonstrated anti-tumor activity .

Method of Application: A UPLC-Q-TOF-MS-based metabomics approach was applied to reveal the metabolite changes and metabolic pathways in Caco-2 cells after cyanidin-3-O-arabinoside treatment .

Results: The results showed 10 differential metabolites between cyanidin-3-O-arabinoside treated and untreated Caco-2 cells . Cyanidin-3-O-arabinoside could exert anti-tumor effects by inducing apoptosis, reducing cell membrane synthesis and energy metabolism, and triggering DNA damage .

Gastroprotective Application

Field: Gastroenterology

Application: Cyanidin-3-O-glucoside (Cy3G), a type of Cyanidin, has been found to have gastroprotective properties .

Method of Application: The gastroprotective effects of Cy3G are often studied using cell cultures or animal models. The compound is administered and its effects on gastrointestinal health are observed .

Results: Research has shown that Cy3G can help protect the gastrointestinal tract from damage, potentially due to its antioxidant properties .

Anti-Diabetic Application

Field: Endocrinology

Application: Cyanidin-3-O-β-glucoside (C3G), a type of Cyanidin, has been found to have anti-diabetic properties .

Method of Application: The anti-diabetic effects of C3G are often studied using cell cultures or animal models. The compound is administered and its effects on glucose metabolism are observed .

Results: Studies have shown that C3G can help regulate blood glucose levels, potentially due to its antioxidant properties .

Anti-Aging Application

Field: Dermatology and Cosmetology

Application: Cyanidins, including Cyanidin 3-arabinoside, are powerful antioxidants having therapeutic potential in anti-aging .

Method of Application: The anti-aging effects of Cyanidin 3-arabinoside are often studied using cell cultures or animal models. The compound is administered and its effects on aging are observed .

Results: Studies have shown that Cyanidin 3-arabinoside can help reduce signs of aging, potentially due to its antioxidant properties .

Cyanidin 3-arabinoside is an anthocyanidin-3-O-glycoside, characterized by the presence of the cyanidin moiety linked to an arabinose sugar at the C3 position. This compound is classified as a phenolic compound and is known for its weak basicity, with a pKa indicating it is essentially neutral in solution. It is predominantly found in various fruits such as black chokeberries, bilberries, and lingonberries, where it contributes to the coloration and potential health benefits associated with these foods .

Cya-3-Ara, like other anthocyanins, demonstrates various biological activities that are of interest in scientific research. One of the well-studied mechanisms involves its antioxidant properties. Cya-3-Ara can scavenge free radicals, preventing cellular damage caused by oxidative stress []. Studies suggest that Cya-3-Ara may also inhibit specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which could potentially contribute to its health benefits [].

Currently, there is no extensive data on the safety or hazards associated with Cya-3-Ara consumption. Anthocyanins are generally considered safe for human consumption when obtained from dietary sources []. However, further research is needed to determine the safety profile of isolated Cya-3-Ara, particularly at high doses.

Limitations and Future Research

Research on Cya-3-Ara is ongoing, and there are still gaps in our knowledge. More data is needed on its specific:

  • Bioavailability and absorption in the human body
  • Metabolism and breakdown pathways
  • Potential health effects in humans, including clinical trials
Typical of anthocyanins, including glycosylation, oxidation, and hydrolysis. The glycosylation process involves the transfer of an arabinose moiety to cyanidin, facilitated by specific glycosyltransferases. Under acidic conditions or during storage, cyanidin 3-arabinoside can degrade to yield other anthocyanins or phenolic compounds through hydrolysis and oxidation reactions .

Cyanidin 3-arabinoside exhibits several biological activities that contribute to its potential health benefits:

  • Antioxidant Properties: It scavenges free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory cytokines.
  • Antitumor Activity: Research indicates that cyanidin 3-arabinoside can inhibit the proliferation of cancer cells, particularly in colon cancer models, with an IC50 value of 112 μM against Caco-2 cells .
  • Cardioprotective Effects: It may improve cardiovascular health by modulating lipid profiles and reducing arterial stiffness.

The biosynthesis of cyanidin 3-arabinoside follows a pathway common to many anthocyanins. It begins with phenylalanine, which is converted into trans-cinnamic acid through the action of phenylalanine ammonia lyase. Subsequent enzymatic reactions lead to the formation of dihydroflavonols, which are then converted into cyanidin. Finally, the addition of arabinose occurs via glycosylation mediated by specific glycosyltransferases .

Cyanidin 3-arabinoside has several applications:

  • Food Industry: Used as a natural colorant due to its vibrant pigmentation.
  • Nutraceuticals: Incorporated into dietary supplements for its antioxidant and anti-inflammatory properties.
  • Pharmaceuticals: Explored for its potential in cancer therapy and cardiovascular health.

Studies have investigated the interactions of cyanidin 3-arabinoside with various biological targets. It has been shown to interact with signaling pathways involved in inflammation and cancer progression. For instance, it inhibits key proteins such as aminopeptidase N and Janus kinase, which are involved in tumor growth and inflammation . These interactions highlight its potential as a therapeutic agent.

Cyanidin 3-arabinoside shares structural similarities with several other anthocyanins. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Cyanidin 3-O-galactosideCyanidin linked to galactoseMore prevalent in berries; higher stability
Delphinidin 3-arabinosideDelphinidin linked to arabinoseExhibits stronger antioxidant properties
Pelargonidin 3-O-glucosidePelargonidin linked to glucoseCommonly found in strawberries; distinct color

Cyanidin 3-arabinoside is unique due to its specific sugar linkage (arabinose) at the C3 position, which influences its solubility and bioactivity compared to other anthocyanins like cyanidin 3-O-galactoside or pelargonidin derivatives .

Taxonomic Distribution

Cyanidin 3-arabinoside occurs predominantly within the Rosaceae and Ericaceae plant families, which include economically and ecologically significant fruit-bearing species. The compound’s distribution reflects evolutionary adaptations in pigmentation and stress response mechanisms. For instance, within the genus Aronia (chokeberries), cyanidin 3-arabinoside serves as a primary pigment responsible for the intense dark red to black coloration of fruits. This adaptation likely enhances photoprotection and attracts seed-dispersing organisms.

In the Ericaceae family, species such as Vaccinium myrtillus (bilberry) and Vaccinium vitis-idaea (lingonberry) also produce cyanidin 3-arabinoside, though in lower concentrations compared to chokeberries. The compound’s presence in these taxa aligns with their high anthocyanin content, which contributes to their antioxidant profiles. Notably, cyanidin 3-arabinoside is absent in plants lacking anthocyanin biosynthesis pathways, such as certain cultivars of white-fleshed apples (Malus domestica).

Table 1: Documented Natural Sources of Cyanidin 3-Arabinoside

Plant SpeciesCommon NameFamilyTissue LocalizationRelative Abundance
Aronia melanocarpaBlack chokeberryRosaceaeFruit epidermisHigh
Vaccinium myrtillusBilberryEricaceaeFruit pericarpModerate
Rubus occidentalisBlack raspberryRosaceaeFruit exocarpLow

Data synthesized from chromatographic analyses of anthocyanin-rich plant tissues.

Natural Sources and Biosynthetic Context

The biosynthesis of cyanidin 3-arabinoside follows the general anthocyanin pathway, beginning with phenylalanine. Key enzymatic steps include hydroxylation by cytochrome P450 monooxygenases and glycosylation by UDP-arabinosyltransferases. In Aronia melanocarpa, the compound accumulates preferentially in fruit skins, where ultraviolet light exposure upregulates anthocyanin synthase activity. This spatial distribution aligns with its role in mitigating oxidative stress during fruit maturation.

Comparative studies reveal interspecific variability in cyanidin 3-arabinoside content. For example, chokeberries (Aronia melanocarpa) contain up to 636 mg per 100 g fresh weight of cyanidin glycosides, with cyanidin 3-arabinoside constituting a significant proportion. In contrast, bilberries (Vaccinium myrtillus) yield approximately 370 mg per 100 g fresh weight of total anthocyanins, of which cyanidin 3-arabinoside accounts for less than 10%. Such disparities highlight the influence of genetic and environmental factors on secondary metabolite production.

Enzymatic Regulation in Anthocyanin Production

The biosynthesis of cyanidin 3-arabinoside originates in the shikimate pathway, which synthesizes phenylalanine from phosphoenolpyruvate (PEP) and erythrose 4-phosphate [3]. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) [5].

Chalcone synthase (CHS) condenses p-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone, which isomerizes to naringenin via chalcone isomerase (CHI) [5]. Flavanone 3-hydroxylase (F3H) then oxidizes naringenin to dihydrokaempferol, which undergoes further hydroxylation by flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin. Dihydroquercetin is reduced by dihydroflavonol 4-reductase (DFR) to leucoanthocyanidin, which is oxidized by anthocyanidin synthase (ANS) to yield cyanidin [3].

Glycosylation at the 3-position is mediated by uridine diphosphate (UDP)-glycosyltransferases (UGTs). While cyanidin 3-O-glucoside formation is well-characterized, arabinosylation requires specific UGTs that utilize UDP-arabinose as a sugar donor. For example, UGT79B1 in Arabidopsis thaliana transfers xylose to cyanidin 3-O-glucoside [4], suggesting analogous mechanisms for arabinosyltransferases in other species. Kinetic studies indicate that these enzymes exhibit strict regioselectivity, favoring the 3-OH position of the anthocyanidin C-ring [4].

Table 1: Key Enzymes in Cyanidin 3-Arabinoside Biosynthesis

EnzymeFunctionSubstrateProduct
Phenylalanine ammonia-lyase (PAL)Deaminates phenylalanine to cinnamic acidPhenylalanineCinnamic acid
Chalcone synthase (CHS)Condenses p-coumaroyl-CoA and malonyl-CoAp-Coumaroyl-CoANaringenin chalcone
Anthocyanidin synthase (ANS)Oxidizes leucoanthocyanidinLeucoanthocyanidinCyanidin
UDP-glycosyltransferase (UGT)Transfers arabinose to cyanidinCyanidin, UDP-arabinoseCyanidin 3-arabinoside

Light-Dependent Transcriptional Control Mechanisms

Light quality and intensity directly regulate anthocyanin biosynthesis through photoreceptor-mediated signaling. Phytochromes and cryptochromes perceive red/far-red and blue light, respectively, activating transcription factors that bind to promoter regions of anthocyanin biosynthetic genes [5]. The MYB-bHLH-WD40 (MBW) complex is central to this process, with MYB75/PAP1 in Arabidopsis serving as a master regulator of anthocyanin accumulation under high-light stress [4].

Transcriptomic analyses reveal that ultraviolet-B (UV-B) radiation upregulates CHS, F3H, and DFR expression by 5- to 12-fold within 6 hours of exposure [5]. This induction correlates with increased nuclear localization of ELONGATED HYPOCOTYL 5 (HY5), a bZIP transcription factor that enhances MBW complex activity. Paradoxically, prolonged UV-B exposure downregulates anthocyanin production through HY5 degradation, illustrating the precision of light-dependent control [5].

Table 2: Light-Responsive Elements in Anthocyanin Gene Promoters

GeneLight-Responsive ElementTranscription FactorActivation Timeframe
CHSG-box (CACGTG)HY5, MYB752–6 hours
F3HACE motif (ACGT)bHLH0424–8 hours
UGT79B1MRE (MYB recognition element)MYB11312–24 hours

Epigenetic Modulators of Glycosylation Patterns

DNA methylation and histone acetylation dynamically regulate anthocyanin glycosylation. In Vitis vinifera, hypomethylation at the UFGT (UDP-flavonoid glucosyltransferase) promoter increases cyanidin 3-O-glucoside accumulation by 40% under drought stress [2]. Similarly, histone deacetylase (HDAC) inhibitors like trichostatin A enhance UGT expression by maintaining open chromatin configurations at glycosylation-related loci [4].

Non-coding RNAs further fine-tune glycosylation patterns. The long non-coding RNA ANTHOS1 in Malus domestica interacts with polycomb repressive complex 2 (PRC2), suppressing H3K27me3 deposition at UGT88A1 and promoting cyanidin 3-arabinoside synthesis [2]. Conversely, microRNA828 targets MYB transcripts, creating a negative feedback loop that limits excessive glycosylation under low-light conditions [5].

Table 3: Epigenetic Modifiers Affecting Cyanidin 3-Arabinoside Biosynthesis

Epigenetic MechanismTarget GeneEffect on ExpressionOutcome on C3A Production
DNA demethylationUFGTUpregulated2.3-fold increase
H3K9 acetylationUGT79B1ActivatedEnhanced arabinosylation
miRNA828-mediated silencingMYB75Downregulated60% reduction

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

454.0666745 g/mol

Monoisotopic Mass

454.0666745 g/mol

Heavy Atom Count

31

UNII

7C8YZ321E8

Wikipedia

Cyanidin 3-arabinoside

Dates

Last modified: 08-19-2023

Explore Compound Types